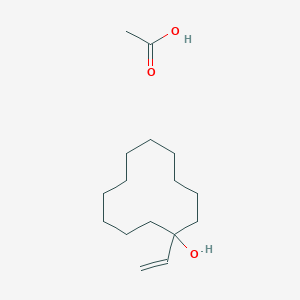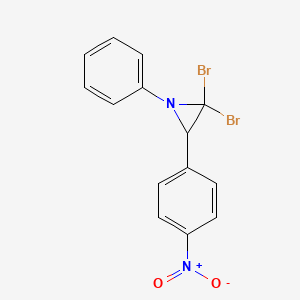
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine is a complex organic compound characterized by the presence of bromine, nitro, and phenyl groups attached to an aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, making them highly reactive intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine typically involves the reaction of 4-nitrobenzyl bromide with phenylaziridine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atoms can be replaced by hydrogen atoms through reduction reactions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,2-Dihydroxy-3-(4-nitrophenyl)-1-phenylaziridine.
Reduction: Formation of 2,2-Dibromo-3-(4-aminophenyl)-1-phenylaziridine.
Substitution: Formation of 2,2-Dihydroxy-3-(4-nitrophenyl)-1-phenylaziridine.
科学的研究の応用
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine involves its interaction with biological molecules through its reactive aziridine ring. The strained ring structure makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with proteins, DNA, and other biomolecules. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.
類似化合物との比較
Similar Compounds
- 2,2-Dibromo-3-(4-methylphenyl)-1-phenylaziridine
- 2,2-Dibromo-3-(4-chlorophenyl)-1-phenylaziridine
- 2,2-Dibromo-3-(4-fluorophenyl)-1-phenylaziridine
Uniqueness
2,2-Dibromo-3-(4-nitrophenyl)-1-phenylaziridine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in chemical reactions compared to its analogs with different substituents on the phenyl ring. The nitro group also enhances its potential as a bioactive compound with diverse applications in research and industry.
特性
CAS番号 |
92884-94-1 |
|---|---|
分子式 |
C14H10Br2N2O2 |
分子量 |
398.05 g/mol |
IUPAC名 |
2,2-dibromo-3-(4-nitrophenyl)-1-phenylaziridine |
InChI |
InChI=1S/C14H10Br2N2O2/c15-14(16)13(17(14)11-4-2-1-3-5-11)10-6-8-12(9-7-10)18(19)20/h1-9,13H |
InChIキー |
PGARSZOIGSDTDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(C2(Br)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


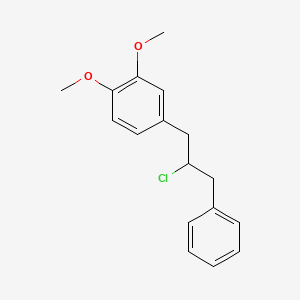
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
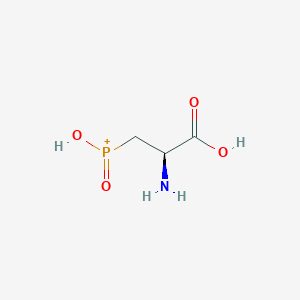
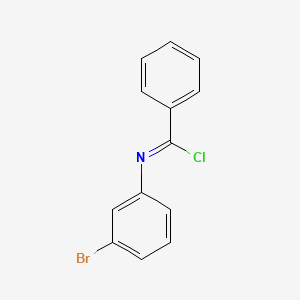
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
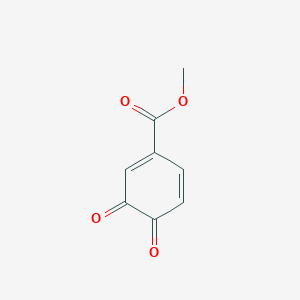
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)

![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)
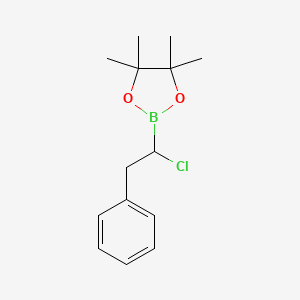
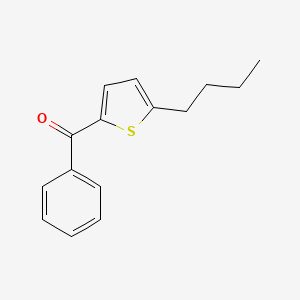
phosphanium perchlorate](/img/structure/B14347772.png)
